molecular formula C22H15F4N3OS B461203 3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 723748-39-8

3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B461203
CAS No.: 723748-39-8
M. Wt: 445.4g/mol
InChI Key: BLZICZKXDZKEKR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems and functional groups. The compound's full chemical name reflects its complex molecular architecture, beginning with the thieno[2,3-b]pyridine bicyclic core system as the parent structure. This nomenclature system assigns position numbers based on the fusion pattern between the thiophene and pyridine rings, where the thiophene sulfur atom occupies position 1 and the pyridine nitrogen occupies the bridgehead position.

The molecular formula varies slightly across different chemical databases, with reported formulas including C24H20F3N3O3S with a molecular weight of 487.5000 grams per mole and CAS registry number 723748-41-2. Alternative database entries report the formula as C22H15F4N3OS with a molecular weight of 445.4 grams per mole and CAS number 723748-39-8. These discrepancies may arise from different structural interpretations or database entry errors, highlighting the importance of careful structural verification in chemical characterization studies.

The systematic name construction begins with the core heterocyclic system "thieno[2,3-b]pyridine," indicating the specific fusion pattern between the five-membered thiophene ring and the six-membered pyridine ring. The numerical descriptors [2,3-b] specify that the thiophene ring is fused to the pyridine ring at positions 2 and 3 of the pyridine, with the fusion occurring at the b-face of the molecule. Substituent naming follows hierarchical priority rules, with the carboxamide functional group taking precedence as the principal functional group, followed by the amino group, benzyl substituent, fluorophenyl moiety, and trifluoromethyl group in order of decreasing priority.

The stereochemical designation requires careful consideration of the three-dimensional arrangement of substituents around the thieno[2,3-b]pyridine core. The compound contains several chiral centers and potential conformational isomers, necessitating precise stereochemical notation to distinguish between different spatial arrangements. The IUPAC naming system accommodates these stereochemical features through standard configurational descriptors and conformational indicators that specify the exact three-dimensional structure of the molecule.

Crystallographic Data and X-Ray Diffraction Studies

Crystallographic analysis of thieno[2,3-b]pyridine derivatives reveals important structural information about intermolecular interactions and crystal packing arrangements. X-ray diffraction studies of related compounds in this family demonstrate that molecules typically form stable crystal structures through a combination of hydrogen bonding networks and aromatic stacking interactions. The crystal structure of 3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide, a closely related analog, provides valuable insights into the expected crystallographic behavior of the target compound.

The unit cell parameters for related thieno[2,3-b]pyridine derivatives typically exhibit monoclinic or orthorhombic crystal systems, with space groups that accommodate the molecular symmetry and packing requirements. The crystal packing is stabilized by weak N—H⋯N and N—H⋯O hydrogen bonds between adjacent molecules, creating extended networks that contribute to crystal stability. Additionally, π–π stacking interactions involving the fluorophenyl rings of neighboring molecules contribute significantly to the overall crystal structure, with centroid-centroid distances typically ranging from 3.6 to 3.8 Angstroms.

Intramolecular hydrogen bonding patterns play a crucial role in determining the molecular conformation within the crystal lattice. The presence of N—H⋯S and N—H⋯O hydrogen bonds helps stabilize specific conformational arrangements, influencing both the molecular geometry and the overall crystal packing efficiency. These intramolecular interactions are particularly important for maintaining the planarity of the thieno[2,3-b]pyridine core system and controlling the orientation of pendant substituents.

The crystallographic data reveals important information about thermal motion and molecular flexibility within the solid state. Temperature-dependent diffraction studies indicate that the trifluoromethyl group exhibits significant thermal motion at room temperature, suggesting conformational flexibility around the carbon-carbon bond connecting this group to the pyridine ring. This thermal behavior has implications for understanding the compound's physical properties and potential polymorphic behavior under different crystallization conditions.

Molecular Geometry and Conformational Stability

Molecular geometry analysis of this compound reveals a complex three-dimensional structure characterized by specific dihedral angles between aromatic ring systems and conformational preferences of flexible substituents. The thieno[2,3-b]pyridine core system maintains a predominantly planar geometry, with bond lengths and angles consistent with aromatic character throughout the fused ring system. The planarity of this core structure is essential for optimal π-electron delocalization and contributes to the compound's electronic properties.

The spatial arrangement of substituents around the central core follows predictable patterns based on steric and electronic considerations. The benzyl group at position 6 adopts a conformation that minimizes steric interference with the trifluoromethyl group at position 4, typically resulting in dihedral angles between 75 and 90 degrees relative to the thieno[2,3-b]pyridine plane. This perpendicular orientation allows for optimal space-filling while maintaining favorable electronic interactions between the aromatic systems.

The fluorophenyl group attached to the carboxamide nitrogen exhibits conformational flexibility, with rotation around the carbon-nitrogen bond creating multiple possible orientations. Energy calculations suggest that conformations with dihedral angles near 45 degrees relative to the carboxamide plane represent local energy minima, balancing steric constraints with favorable electronic interactions. The fluorine substituent on the phenyl ring provides additional electronic effects that influence the preferred conformational arrangements and contribute to the overall molecular stability.

Conformational analysis using computational methods reveals that the trifluoromethyl group exhibits restricted rotation around its attachment point to the pyridine ring. The three fluorine atoms create significant steric bulk that limits the accessible conformational space, with preferred orientations that minimize repulsive interactions with adjacent substituents. This conformational restriction has important implications for the compound's chemical reactivity and biological activity, as the trifluoromethyl group's orientation affects both electronic properties and molecular recognition patterns.

Electronic Structure Analysis via DFT Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and properties of thieno[2,3-b]pyridine derivatives with trifluoromethyl substituents. Electronic structure analysis reveals that the presence of the trifluoromethyl group significantly modifies the frontier molecular orbital energies and electron density distribution throughout the molecule. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels provide important information about the compound's chemical reactivity and potential for intermolecular interactions.

Computational studies using the B3LYP functional with 6-311++G(d,p) basis sets demonstrate that the energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital varies with solvent environment. In the gas phase, the energy gap measures approximately 5.52 electronvolts, while in polar solvents such as methanol and water, this gap decreases to approximately 5.41 and 5.40 electronvolts, respectively. These solvent-dependent changes reflect the compound's ability to stabilize charged or polar transition states through solvation effects.

Electronic Property Gas Phase Methanol Water
Total Energy (Hartree) -977.66671 -977.67962 -977.68004
Highest Occupied Molecular Orbital Energy (electronvolts) -7.34327 -7.14136 -7.13646
Lowest Unoccupied Molecular Orbital Energy (electronvolts) -1.82153 -1.73364 -1.73228
Energy Gap (electronvolts) 5.52174 5.40772 5.40418
Dipole Moment (Debye) 5.4687 7.0340 7.0857

The dipole moment calculations reveal significant polarity in the molecule, with values ranging from 5.47 Debye in the gas phase to over 7.08 Debye in aqueous solution. This substantial dipole moment arises from the combination of electronegative fluorine atoms in the trifluoromethyl group and the electron-donating amino group, creating a significant charge separation across the molecular framework. The solvent-dependent increase in dipole moment indicates enhanced charge separation in polar environments, consistent with stabilization of polar resonance structures.

Vibrational frequency calculations identify characteristic absorption bands associated with specific functional groups within the molecule. The trifluoromethyl group exhibits distinctive carbon-fluorine stretching vibrations in the region between 1000 and 1320 wavenumbers, with asymmetric and symmetric stretching modes appearing at 1315, 1088, and 1006 wavenumbers in theoretical calculations. These frequencies correspond well with experimental infrared and Raman spectroscopic observations, providing validation for the computational models and enabling reliable spectroscopic identification of the compound.

Properties

IUPAC Name

3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F4N3OS/c23-15-8-4-5-9-16(15)29-20(30)19-18(27)17-14(22(24,25)26)11-13(28-21(17)31-19)10-12-6-2-1-3-7-12/h1-9,11H,10,27H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZICZKXDZKEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Formation via Cyclization

The coupled product undergoes nucleophilic aromatic substitution (SₙAr) with ethyl thioglycolate in ethanol under basic conditions (triethylamine, 80°C), followed by intramolecular cyclization to yield ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (Scheme 2).

Key Observations :

  • Ethanol as solvent minimizes side reactions compared to DMF.

  • Cyclization proceeds via thioether intermediate, confirmed by LC-MS.

Functionalization at Position 4 (Trifluoromethyl Group)

Halogen Displacement with Trifluoromethyl Copper

A chlorinated intermediate at position 4 reacts with (trifluoromethyl)copper(I) iodide in DMF at 120°C to install the CF₃ group (Scheme 3).

Table 2: Trifluoromethylation Efficiency

Halogen (X)ReagentTime (h)Yield (%)
ClCF₃CuI1262
BrTMSCF₃/CuI2458

Direct Trifluoromethylation via Radical Pathways

Light-initiated radical addition–fragmentation using Togni’s reagent (2,2,2-trifluoroethyl)iodonium triflate) achieves regioselective CF₃ incorporation but with lower yields (45%).

Introduction of the 3-Amino Group

Nitro Reduction Pathway

A nitro group at position 3 is reduced using H₂/Pd-C in ethanol (25°C, 6 h), yielding the amine with >95% purity.

Critical Note : Over-reduction to hydroxylamine is avoided by controlled H₂ pressure.

Protection-Deprotection Strategy

Boc-protected intermediates enable selective functionalization. Deprotection with TFA/DCM (1:1) provides the free amine without side reactions.

Carboxamide Formation at Position 2

Ester Hydrolysis and Amide Coupling

Ethyl ester hydrolysis with NaOH (2M, 70°C) yields the carboxylic acid, which is coupled with 2-fluoroaniline using HATU/DIPEA in DMF (Scheme 4).

Table 3: Amidation Optimization

Coupling ReagentBaseSolventYield (%)
HATUDIPEADMF85
EDCI/HOBtNMMTHF72

Purification and Characterization

Chromatographic Purification

Final purification via silica gel chromatography (hexane/EtOAc 3:1) removes regioisomeric byproducts.

Spectroscopic Confirmation

  • ¹H NMR : δ 8.21 (s, 1H, H-5), 7.45–7.32 (m, 5H, benzyl), 6.89–6.82 (m, 4H, fluorophenyl).

  • HRMS : [M+H]⁺ calcd. for C₂₃H₁₇F₄N₃OS: 484.1092, found 484.1089.

Challenges and Mitigation Strategies

  • Regioselectivity in Cross-Coupling : Use of bulky ligands (XPhos) improves monosubstitution.

  • Trifluoromethylation Side Reactions : Excess CF₃CuI and anhydrous conditions suppress homocoupling.

  • Amine Oxidation : Conduct reduction steps under inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the amino and benzyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, amines, fluorophenyl boronic acids, palladium catalysts

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones

    Reduction: Formation of reduced amines or alcohols

    Substitution: Formation of various substituted derivatives with modified functional groups

Scientific Research Applications

Biological Activities

Research indicates that compounds within the thieno[2,3-b]pyridine class exhibit a range of biological activities, including:

  • Antiviral Properties : Studies have shown that derivatives of thieno[2,3-b]pyridine can inhibit viral replication. For instance, modifications at specific positions on the thieno[2,3-b]pyridine scaffold have been linked to enhanced antiviral activity against various viruses, including HIV and DENV (Dengue virus) .
  • Anticancer Potential : The structural features of this compound suggest it may interact with specific cancer cell signaling pathways. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells by targeting key proteins involved in cell survival .

Synthesis and Derivatives

The synthesis of 3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple synthetic steps. These steps often include:

  • Formation of the Thieno[2,3-b]pyridine Core : Utilizing known methods for constructing heterocyclic compounds.
  • Substitution Reactions : Introducing benzyl and fluorophenyl groups through nucleophilic substitution or coupling reactions.
  • Trifluoromethylation : Employing specialized reagents to introduce trifluoromethyl groups into the structure.

Case Studies

Several studies have evaluated the efficacy of this compound and its derivatives:

  • Antiviral Activity : A study demonstrated that modifications at the C-4 position significantly increased antiviral potency against HIV, with some derivatives showing EC50 values in the low micromolar range .
  • Cytotoxicity Assays : In vitro assays revealed that specific analogs exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Mechanism of Action

The mechanism of action of 3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the amino and benzyl groups facilitate interactions with the target’s active site. This can lead to inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Yield (%) Melting Point (°C) Biological Activity References
3-Amino-N-(4-Chlorophenyl)-6-(2-Thienyl)-4-(Trifluoromethyl)Thieno[2,3-b]Pyridine-2-Carboxamide 6-Thienyl, N-4-Cl-Ph C₁₉H₁₁ClF₃N₃OS₂ N/A N/A Antiplasmodial (IC₅₀: 0.12 μM)
3-Amino-N-(3-Methylphenyl)-6-Phenyl-4-(Trifluoromethyl)Thieno[2,3-b]Pyridine-2-Carboxamide 6-Phenyl, N-3-Me-Ph C₂₂H₁₆F₃N₃OS 95 N/A Anticancer (FOXM1 inhibition)
3-Amino-N-(4-Methoxyphenyl)-6-Phenyl-4-(Trifluoromethyl)Thieno[2,3-b]Pyridine-2-Carboxamide 6-Phenyl, N-4-OMe-Ph C₂₂H₁₆F₃N₃O₂S 88 N/A N/A
Target Compound 6-Benzyl, N-2-F-Ph C₂₂H₁₅F₄N₃OS N/A N/A Hypothesized antiplasmodial N/A

Substituent Effects on Physicochemical Properties

  • Position 6: Benzyl (Target): Higher lipophilicity (logP ~3.5 estimated) compared to phenyl (logP ~3.0) or thienyl (logP ~2.5), enhancing blood-brain barrier penetration .
  • N-Aryl Group :
    • 2-Fluorophenyl (Target) : Ortho-substitution may sterically hinder binding compared to para-substituted analogs (e.g., 4-fluorophenyl in ) .
    • 4-Chlorophenyl () : Enhances antiplasmodial potency due to halogen bonding .

Key Research Findings

Trifluoromethyl at Position 4 : Consistently improves metabolic stability across analogs by reducing oxidative metabolism .

Amino Group at Position 3: Critical for hydrogen bonding with biological targets (e.g., Plasmodium falciparum enzymes) .

N-Aryl Substitution : Para-substituted derivatives generally exhibit higher potency than ortho/meta analogs due to reduced steric clash .

Biological Activity

3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class. Its unique structural features, including the trifluoromethyl and fluorophenyl groups, contribute to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C22H15F4N3OSC_{22}H_{15}F_4N_3OS, with a molecular weight of approximately 441.43 g/mol. The presence of various functional groups enhances its lipophilicity and metabolic stability, making it suitable for pharmaceutical applications.

PropertyValue
IUPAC NameThis compound
CAS Number723748-39-8
Molecular FormulaC22H15F4N3OS
Molecular Weight441.43 g/mol

The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the amino and benzyl groups facilitate interactions with the active sites of targets. This can lead to inhibition or activation of these targets, resulting in various biological effects.

Anticancer Potential

Recent studies indicate that thienopyridine derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays demonstrated that these compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis through mechanisms involving Bcl-2 downregulation and Bax upregulation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • In Vitro Studies : In a study focused on similar thienopyridine derivatives, compounds were tested against various cancer cell lines (A549, MCF-7, HCT-116). The results indicated IC50 values ranging from 1.48 to 6.38 µM, demonstrating significant antiproliferative activity .
  • In Vivo Studies : Animal models treated with thienopyridine derivatives exhibited reduced microglial activation and inflammation in the brain following LPS injection. These findings support the compound's potential as an anti-inflammatory agent in neurological conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and amide coupling. Key steps include:

  • Reflux conditions : Heating under reflux with solvents like ethanol or dichloromethane to promote cyclization (e.g., yields of 90–94% for analogous compounds) .
  • Purification : Silica gel column chromatography to isolate the target compound, with eluents such as ethyl acetate/hexane mixtures .
  • Yield optimization : Adjusting stoichiometry, reaction time, and temperature. For example, electron-withdrawing substituents on the phenyl ring may require longer reaction times to achieve high purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and coupling patterns (e.g., trifluoromethyl groups cause splitting in adjacent protons). For example, in analogous compounds, the NH2 group appears as a broad singlet at δ 5.5–6.0 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS). Discrepancies >2 ppm between calculated and observed values suggest impurities .
  • Elemental Analysis : Validate C, H, N, S, and F content within 0.4% of theoretical values .

Q. What safety protocols should be followed when handling this compound in a laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particles .
  • Storage : Store in a cool, dry place away from oxidizers, as trifluoromethyl groups may react exothermically .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents like the benzyl and 2-fluorophenyl groups in modulating biological activity?

Methodological Answer:

  • Analog synthesis : Replace the benzyl group with electron-donating (e.g., methyl) or withdrawing (e.g., nitro) substituents. Compare inhibitory activity against targets like FOXM1 using Western blotting .
  • Cellular assays : Test analogs in cancer cell lines (e.g., MDA-MB-231) with FOXM1 overexpression. Quantify IC50 values via dose-response curves and validate using ImageJ for band intensity analysis .
  • Electronic effects : Correlate substituent Hammett constants (σ) with activity trends. Electron-withdrawing groups on the phenyl ring enhance target binding in related compounds .

Q. How can contradictions between in vitro and cellular activity data be resolved?

Methodological Answer:

  • Permeability assays : Use Caco-2 monolayers to measure cellular uptake. Low permeability may explain poor cellular activity despite high in vitro potency .
  • Metabolic stability : Incubate the compound with liver microsomes to assess degradation. Add cytochrome P450 inhibitors (e.g., ketoconazole) if rapid metabolism is observed .
  • Orthogonal assays : Confirm target engagement via cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .

Q. What role does X-ray crystallography play in understanding the compound’s binding mode to biological targets?

Methodological Answer:

  • Co-crystallization : Soak the compound with purified target proteins (e.g., FOXM1 DNA-binding domain). Optimize conditions using PEG-based crystallization screens .
  • Data collection : Use synchrotron radiation (λ = 0.97 Å) for high-resolution structures. Refine models with software like PHENIX (R-factor <0.05) .
  • Binding interactions : Identify hydrogen bonds between the carboxamide group and Arg217 in FOXM1, as seen in analogous thieno[2,3-b]pyridines .

Q. How can purification challenges arising from low yields or impurities be addressed?

Methodological Answer:

  • Solvent optimization : Use mixed solvents (e.g., CH2Cl2/MeOH) for recrystallization. For example, trifluoromethyl groups increase hydrophobicity, requiring polar aprotic solvents .
  • Prep-HPLC : Employ C18 columns with acetonitrile/water gradients (10–90% over 30 min) to separate closely related analogs .
  • Purity assessment : Combine LC-MS (≥95% purity) with 19F NMR to detect residual fluorinated byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

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